3-Chloroallyl phenyl sulfide (cis and trans)
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Overview
Description
3-Chloroallyl phenyl sulfide (cis and trans) is an organic compound with the molecular formula C9H9ClS and a molecular weight of 184.689 g/mol . This compound is characterized by the presence of a phenyl group attached to a sulfide linkage, which is further connected to a 3-chloroallyl group. The compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroallyl phenyl sulfide can be synthesized through the reaction of phenylthiol with 3-chloroallyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate ion formed from phenylthiol attacks the carbon atom of the 3-chloroallyl chloride, displacing the chloride ion .
Industrial Production Methods
Industrial production of 3-chloroallyl phenyl sulfide typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloroallyl phenyl sulfide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide at room temperature for sulfoxide formation; peroxy acids for sulfone formation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Phenyl sulfoxide and phenyl sulfone.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Scientific Research Applications
3-Chloroallyl phenyl sulfide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloroallyl phenyl sulfide involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. This reactivity is exploited in organic synthesis to modify the structure of target molecules. Additionally, the sulfide group can be oxidized to sulfoxide and sulfone, which can further interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloroallyl phenyl sulfide: Similar structure but with the chloro group at a different position.
Phenyl methyl sulfide: Lacks the chloroallyl group.
Phenyl ethyl sulfide: Contains an ethyl group instead of the chloroallyl group.
Uniqueness
3-Chloroallyl phenyl sulfide is unique due to the presence of both the phenyl sulfide and 3-chloroallyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
59036-45-2 |
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Molecular Formula |
C9H9ClS |
Molecular Weight |
184.69 g/mol |
IUPAC Name |
[(E)-3-chloroprop-2-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H9ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |
InChI Key |
PZAMCTNORLOJBE-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC/C=C/Cl |
Canonical SMILES |
C1=CC=C(C=C1)SCC=CCl |
Origin of Product |
United States |
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